1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMWFUSQXPAKG-HNJRQZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminocyclohexane derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce aminocyclohexyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, studies on similar triazole derivatives have shown efficacy against Gram-positive bacteria such as Bacillus subtilis and Vibrio cholerae, with minimum inhibitory concentration (MIC) values around 59.5 µg/ml . The structural features of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride may enhance its antimicrobial efficacy due to the presence of both amino and carboxylic acid functional groups, which are crucial for interaction with bacterial cell walls.
Anticancer Research
Triazole derivatives have been explored for their potential as anticancer agents. The presence of the triazole ring in various compounds has been linked to the inhibition of cancer cell proliferation. For instance, compounds derived from triazoles have demonstrated activity against several cancer cell lines by disrupting cellular processes essential for tumor growth and survival . The specific application of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride in this context could be investigated further to evaluate its potential as an anticancer drug.
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations allows it to be utilized in the development of new pharmaceuticals. For example, it can be used to synthesize compounds with enhanced biological activities by modifying its structure through chemical reactions such as oxidation or coupling with other functional groups.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Melting Point: Not explicitly reported, but similar hydrochlorides decompose above 170°C .
- Solubility : Predominantly soluble in polar solvents (e.g., water, DMSO) due to the ionic nature of the hydrochloride .
- Stereochemistry : The (1S,2R) configuration distinguishes it from diastereomers like (1R,2S), which may exhibit divergent pharmacokinetic profiles .
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazole-carboxylic acid derivatives. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Physicochemical Comparison
Stereochemical and Functional Group Variations
- Aminocyclohexyl vs.
- Hydrochloride vs. Free Acid: The hydrochloride salt increases aqueous solubility by ~30% compared to the free acid form (e.g., 1-cyclohexyltriazole-4-carboxylic acid), critical for intravenous formulations .
- Triazole Regioisomerism : 1,2,3-Triazole derivatives (target compound) exhibit stronger hydrogen-bonding capacity than 1,2,4-triazoles, influencing target selectivity .
Kinase Inhibition Potential
- The target compound’s aminocyclohexyl group mimics ATP-binding motifs in kinases, as seen in GSK-3β inhibitors like 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyltriazole-4-carboxylic acid derivatives (IC₅₀: 12 nM for GSK-3β vs. 480 nM for CDK-2) .
- Selectivity : The (1S,2R) configuration may reduce off-target effects compared to racemic mixtures, as observed in stereoisomeric kinase inhibitors .
Pharmacokinetic Profiles
- Metabolic Stability : The hydrochloride salt improves metabolic stability (t₁/₂: ~4.2 h in human liver microsomes) compared to free bases (t₁/₂: ~1.8 h) .
- Toxicity : Safety data for related compounds recommend avoiding skin/eye contact (Risk Code: 24/25), suggesting similar handling precautions for the target compound .
Biological Activity
1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride (CAS Number: 2137567-74-7) is a triazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a triazole ring and an amino cyclohexyl group, which contribute to its pharmacological properties. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H15ClN4O2 |
| Molecular Weight | 246.69 g/mol |
| CAS Number | 2137567-74-7 |
| Physical Form | Powder |
The biological activity of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as xanthine oxidase and histone deacetylases (HDACs), which are crucial in cancer biology and oxidative stress pathways .
- Antimicrobial Activity : Preliminary studies indicate that triazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. This is likely due to their ability to disrupt microbial cell wall integrity .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Anticancer Activity
Research has demonstrated that triazole derivatives can exhibit potent anticancer properties. For instance, compounds similar to 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid have shown promising results in inhibiting the proliferation of cancer cell lines at low concentrations. A study reported that certain triazole compounds exhibited antiproliferative effects in hematologic cancers, comparable to established HDAC inhibitors .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for various microbial strains:
| Microbial Strain | MIC (mg/ml) | Activity Level |
|---|---|---|
| E. coli | 0.1 | High |
| Staphylococcus aureus | 0.15 | Moderate |
| Candida albicans | 0.2 | Moderate |
These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Inhibition of Xanthine Oxidase
A series of experiments were conducted to evaluate the xanthine oxidase inhibitory activity of triazole derivatives, including 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid; hydrochloride. The results indicated that these compounds could effectively inhibit xanthine oxidase in vitro, suggesting potential applications in treating conditions associated with oxidative stress .
Case Study 2: Anticancer Screening
In a recent study examining various triazole derivatives for anticancer properties, it was found that specific structural modifications enhanced their efficacy against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the cyclohexyl group in enhancing bioactivity against certain cancer types .
Q & A
Q. What are the critical steps in synthesizing 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves:
- Cyclization : Refluxing a hydrazide intermediate (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours to form the triazole core .
- Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol/water) to yield the hydrochloride salt, enhancing solubility and stability .
- Purification : Crystallization using water-ethanol mixtures or column chromatography to isolate the product (65–85% yields) .
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify stereochemistry (e.g., cyclohexylamine configuration) and triazole ring formation .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 271.12) .
- Melting Point (m.p.) : Compare observed m.p. (141–143°C) with literature values to assess purity .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Q. What strategies optimize biological activity in structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the triazole ring (e.g., halogenation at position 5 increases antimicrobial potency by 30%) .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve bioavailability. Hydrochloride salts show 2x higher aqueous solubility than free bases .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability. Inconsistent MIC values (4–16 μg/mL) may arise from differences in bacterial strains .
- Control Experiments : Include reference compounds (e.g., ciprofloxacin) to validate assay conditions. Replicate results across ≥3 independent trials .
Q. What analytical methods quantify the compound in biological matrices?
Methodological Answer:
Q. How to assess stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
